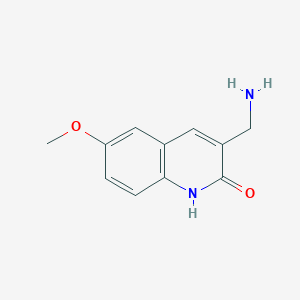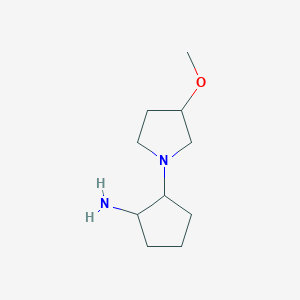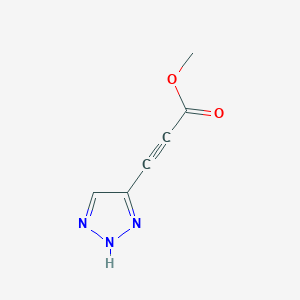
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as medicine, chemistry, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly method .
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be scaled up by optimizing reaction parameters such as temperature, reaction time, and catalyst loading. The use of continuous flow reactors can further enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate involves its interaction with various molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The triazole ring can also interact with various biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and applications.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to different chemical properties and applications.
Triazolylmethyl phosphinates and phosphates: These compounds combine the triazole ring with phosphinate or phosphate groups, resulting in unique chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C6H5N3O2 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
methyl 3-(2H-triazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,1H3,(H,7,8,9) |
Clave InChI |
XTFLZEBLJQNHQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1=NNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




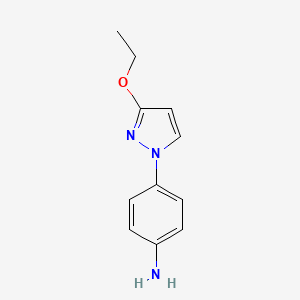
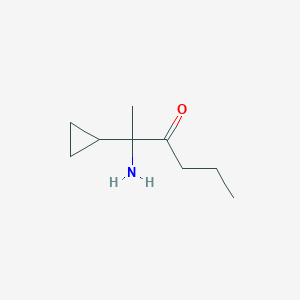
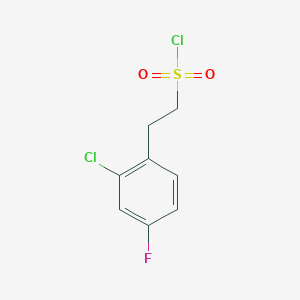
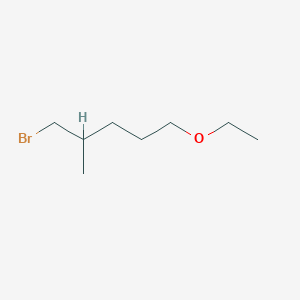
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
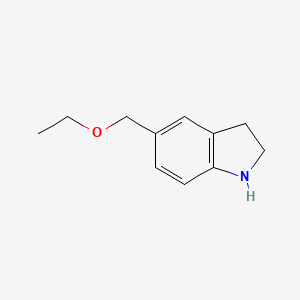

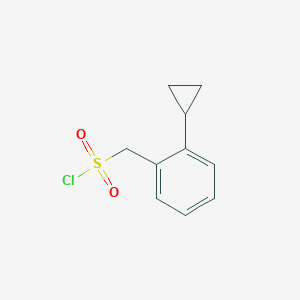
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
